An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Aminoxyacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoxyacetamide-PEG3-azide is a versatile heterobifunctional crosslinker that is playing an increasingly pivotal role in the fields of bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. Featuring a central polyethylene (B3416737) glycol (PEG) spacer, this linker possesses two distinct reactive moieties: an aminoxyacetamide group for conjugation to carbonyls (aldehydes and ketones) and an azide (B81097) group for "click chemistry" reactions. This dual functionality enables the precise and efficient coupling of diverse molecular entities, facilitating the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Specifications
Aminoxyacetamide-PEG3-azide is a valuable tool for researchers due to its defined structure and reliable reactivity. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₁N₅O₅ | [1] |
| Molecular Weight | 291.3 g/mol | [1] |
| CAS Number | 1379761-16-6 | [1] |
| Purity | Typically ≥95% | |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | -20°C, desiccated | [1] |
Chemical Structure and Reactivity
The utility of Aminoxyacetamide-PEG3-azide stems from its distinct chemical functionalities, which allow for sequential or orthogonal bioconjugation strategies.
The aminoxyacetamide group undergoes a chemoselective reaction with aldehydes and ketones to form a stable oxime linkage.[1] This reaction, known as oxime ligation, is particularly useful for targeting biomolecules that have been modified to contain a carbonyl group. The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity.[1] The azide group can participate in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[2]
Key Applications in Research and Drug Development
The unique properties of Aminoxyacetamide-PEG3-azide make it a valuable reagent in several advanced applications.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody.[3] The antibody provides targeting to cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Aminoxyacetamide-PEG3-azide can serve as the linker connecting the target protein binder and the E3 ligase ligand.[5] The flexibility and length of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
Bioconjugation and Labeling
This linker is also employed in the general bioconjugation of proteins, peptides, and other biomolecules for various research purposes, including the attachment of fluorescent dyes, biotin, or other reporter molecules.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving Aminoxyacetamide-PEG3-azide. These protocols are intended as a starting point and may require optimization for specific applications.
Oxime Ligation with an Aldehyde-Containing Protein
This protocol describes the conjugation of Aminoxyacetamide-PEG3-azide to a protein that has been engineered to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein
-
Aminoxyacetamide-PEG3-azide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Aniline (B41778) (catalyst, optional)
-
DMSO (for dissolving the linker)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of Aminoxyacetamide-PEG3-azide in DMSO (e.g., 10 mM).
-
If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer (e.g., 100 mM).
-
-
Conjugation Reaction:
-
To the protein solution, add the Aminoxyacetamide-PEG3-azide stock solution to achieve a 10-50 fold molar excess over the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
If using, add the aniline catalyst to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized biomolecule (prepared using the protocol above) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the alkyne-containing molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water or DMSO).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:5 to 1:20 molar ratio of biomolecule to alkyne).
-
Add THPTA to the reaction mixture to a final concentration that is 5-fold higher than the copper concentration.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess reagents and copper.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications in living systems or with copper-sensitive biomolecules.
Materials:
-
Azide-functionalized biomolecule
-
Strained alkyne (e.g., DBCO, BCN)-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the strained alkyne-containing molecule in DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the strained alkyne stock solution to the solution of the azide-functionalized biomolecule. A 2-10 fold molar excess of the strained alkyne is typically sufficient.
-
Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the conjugate using a desalting column.
-
Conclusion
Aminoxyacetamide-PEG3-azide is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable the precise construction of complex bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The protocols provided in this guide offer a foundation for the successful implementation of this linker in various experimental settings. As the fields of chemical biology and targeted therapies continue to evolve, the importance of such sophisticated linkers is poised to grow, facilitating new discoveries and innovations.
References
- 1. Aminoxyacetamide-PEG3-azide [myskinrecipes.com]
- 2. Aminoxyacetamide-PEG3-azide | ADC连接子 | MCE [medchemexpress.cn]
- 3. Aminoxyacetamide-PEG3-azide - Immunomart [immunomart.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
